molecular formula C5H2Br2F3N3 B3218345 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine CAS No. 1188929-78-3

3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine

Cat. No.: B3218345
CAS No.: 1188929-78-3
M. Wt: 320.89 g/mol
InChI Key: ISQZDYMNEPTFDV-UHFFFAOYSA-N
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Description

Significance of Pyrazines in Organic Chemistry and Chemical Sciences

Pyrazines are a class of heterocyclic compounds that have garnered significant attention across the chemical sciences for their diverse applications, ranging from pharmaceuticals and agrochemicals to materials science and flavor chemistry. semanticscholar.orgtandfonline.com Their unique electronic properties and versatile reactivity make them a subject of continuous research and development.

The history of pyrazine (B50134) chemistry dates back to the 19th century, with the first synthesis of a pyrazine derivative, tetraphenylpyrazine, reported in 1844. researchgate.nete-bookshelf.de Pyrazine itself is a six-membered aromatic heterocycle with the molecular formula C₄H₄N₂. wikipedia.org The ring contains two nitrogen atoms located in a para orientation (at the 1 and 4 positions). researchgate.netnih.gov

Structurally, the pyrazine molecule is planar and symmetrical. thieme-connect.de It is a 6π electron-deficient system, which contributes to its distinct chemical properties. Compared to other diazines (isomeric rings with two nitrogen atoms) and pyridine (B92270) (with one nitrogen atom), pyrazine is the weakest base. researchgate.netwikipedia.org This reduced basicity is a consequence of the electron-withdrawing nature of the second nitrogen atom.

PropertyPyrazinePyridazinePyrimidinePyridine
Structure
Nitrogen Positions 1, 41, 21, 31
pKa of Conjugate Acid 0.652.31.35.2
Dipole Moment (D) 0~3.9~2.3~2.2

A comparison of the structural and electronic properties of pyrazine and related nitrogen-containing heterocycles. wikipedia.orgnih.gov

Substituted pyrazines are integral to numerous fields. In medicinal chemistry, the pyrazine core is a "privileged scaffold," appearing in many biologically active compounds and approved drugs. semanticscholar.orglifechemicals.com A notable example is Pyrazinamide, a first-line medication for the treatment of tuberculosis. lifechemicals.com The ability to easily modify the functional groups on the pyrazine ring allows chemists to fine-tune the pharmacological properties of drug candidates, including their binding affinity, solubility, and metabolic stability. fiveable.me

Beyond medicine, pyrazine derivatives are crucial in the food and fragrance industries, contributing to the characteristic nutty and roasted aromas of products like coffee and cocoa. wikipedia.orgresearchgate.net In materials science, the electron-accepting properties of the pyrazine ring make it a valuable component in the design of organic electronic materials, such as polymers for photovoltaic devices and optical applications. lifechemicals.commdpi.commdpi.com

Contextualization of Halogenated Pyrazines in Synthetic Methodologies

The introduction of halogen atoms onto the pyrazine ring is a critical strategy in synthetic organic chemistry. mt.com Halogenated pyrazines serve as versatile intermediates, enabling the construction of more complex molecular architectures through various cross-coupling reactions. rsc.org

Among the halogens, bromine is particularly valuable as a substituent on pyrazine rings. Brominated pyrazines are excellent substrates for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. acs.orgresearchgate.net This reaction allows for the formation of new carbon-carbon bonds by coupling the bromopyrazine with an organoboron compound in the presence of a palladium catalyst. nih.gov This methodology provides a powerful and reliable route to synthesize highly substituted pyrazines that would be difficult to access through other means. researchgate.net The reactivity of brominated heterocycles in these coupling reactions makes them indispensable building blocks in the synthesis of complex pharmaceuticals and functional materials. acs.org

Relevance of Trifluoromethylated Heterocycles in Contemporary Chemical Research

The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (-CF₃) group, into heterocyclic compounds is a widely used strategy in modern drug design and materials science. rsc.orgresearchgate.netnih.gov Aromatic heterocycles containing a trifluoromethyl group are of immense practical interest, leading to high demand for new and efficient trifluoromethylation methods. pnas.orgnih.gov

The trifluoromethyl group exerts a profound influence on the properties of the heterocyclic ring to which it is attached. Its effects are primarily electronic and steric in nature.

Electronic Effects: The CF₃ group is one of the strongest electron-withdrawing groups used in organic synthesis due to the high electronegativity of the fluorine atoms. mdpi.comtcichemicals.com When attached to an aromatic ring like pyrazine, it significantly lowers the electron density of the ring system. tcichemicals.com This has several consequences:

Increased Acidity: It can increase the acidity of nearby protons.

Reactivity Modulation: It deactivates the ring toward electrophilic aromatic substitution while making it more susceptible to nucleophilic attack. thieme-connect.deyoutube.com

Enhanced Binding Affinity: The strong electron-withdrawing nature can improve electrostatic or hydrogen bonding interactions with biological targets. mdpi.com

Other Physicochemical Properties:

Lipophilicity: The CF₃ group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross cell membranes, a crucial factor for bioavailability in drug candidates. mdpi.comnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-CF₃ group can block oxidative metabolism, thereby increasing the drug's half-life in the body. mdpi.com

SubstituentInductive Effect (σI)Resonance Effect (σR)Overall Effect
-H 0.000.00Neutral
-Br +0.44-0.18Inductively withdrawing, weakly deactivating
-CF₃ +0.42+0.10Strongly electron-withdrawing, deactivating

A comparison of the electronic effects of Hydrogen, Bromine, and Trifluoromethyl substituents based on Hammett parameters, illustrating the strong electron-withdrawing nature of the CF₃ group. researchgate.net

Overview of Aminopyrazines as Functional Building Blocks

Aminopyrazines are a class of nitrogen-containing heterocyclic compounds that serve as fundamental molecular entities, or "building blocks," in the field of organic synthesis. hilarispublisher.comsigmaaldrich.com These molecules are characterized by a pyrazine ring—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4—substituted with one or more amino groups. The strategic placement of nitrogen atoms makes the pyrazine ring electron-deficient, a property that significantly influences its chemical reactivity. nih.gov This inherent electronic nature, combined with the presence of the amino group, makes aminopyrazines versatile substrates for constructing more complex molecular architectures. hilarispublisher.com

As functional building blocks, aminopyrazines are utilized in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. hilarispublisher.com The amino group can act as a nucleophile, a directing group for subsequent reactions, or a point of attachment for building larger molecular frameworks. The pyrazine core itself is a key structural motif found in many biologically active compounds and materials with interesting electronic properties. Chemists leverage the predictable reactivity of aminopyrazines to design and assemble complex target molecules with tailored properties, making them indispensable tools in medicinal and materials chemistry. sigmaaldrich.com

Rationale for Research Focus on 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine

The scientific interest in this compound stems from its highly functionalized and reactive structure. This compound integrates several key chemical features onto a single pyrazine core, making it a particularly valuable precursor for advanced synthetic applications. The dense functionalization provides multiple reaction sites that can be selectively addressed to build complex heterocyclic systems.

The distinct reactivity of this compound is a direct result of its unique combination of substituents. The trifluoromethyl (-CF₃) group and the two bromine atoms create a highly activated and versatile chemical scaffold.

Trifluoromethyl Group (-CF₃): The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com Its presence significantly decreases the electron density of the pyrazine ring, making the ring more susceptible to certain types of chemical reactions. nih.gov Furthermore, the trifluoromethyl group is known to enhance metabolic stability and lipophilicity in molecules, which are desirable properties in the design of new pharmaceuticals and agrochemicals. mdpi.com

Bromine Atoms (-Br): The two bromine atoms at positions 3 and 5 serve as excellent leaving groups. In heterocyclic chemistry, halogen atoms are frequently used as handles for introducing new functional groups via substitution or cross-coupling reactions. The presence of two bromine atoms offers the potential for sequential or double functionalization, allowing for the controlled and stepwise construction of complex molecular derivatives.

The interplay between the powerful electron-withdrawing -CF₃ group and the two labile bromine atoms makes the pyrazine core highly electron-deficient and primed for diverse chemical modifications. nih.gov

Table 1: Properties of Functional Groups in this compound

Functional GroupPositionKey Chemical PropertyRole in Synthesis
Amino (-NH₂)2Directing Group, NucleophileModulates reactivity, site for further derivatization
Bromo (-Br)3Leaving GroupEnables substitution and cross-coupling reactions
Bromo (-Br)5Leaving GroupEnables substitution and cross-coupling reactions
Trifluoromethyl (-CF₃)6Electron-Withdrawing GroupActivates the ring, enhances molecular properties

The specific arrangement of functional groups on this compound opens avenues for a wide range of synthetic transformations. The reactive bromine atoms are particularly suited for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of various aryl or alkyl groups to extend the molecule's π-conjugated system.

This capacity for elaboration is highly relevant for the development of novel functional materials. By attaching different aromatic groups, derivatives of this compound could be synthesized to create materials with specific electronic and photophysical properties. For example, pyrazine-based compounds are investigated for their potential use in organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyrazine core, enhanced by the halogen and trifluoromethyl substituents, can help lower the energy levels of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), which is advantageous for creating n-type materials used in electron transport layers.

Furthermore, the core structure is a valuable scaffold in medicinal chemistry. The ability to perform selective substitutions at the bromine positions allows for the creation of a library of related compounds that can be screened for biological activity. The trifluoromethyl group itself is a common feature in many modern drugs and agrochemicals. mdpi.comnih.gov

Table 2: Potential Synthetic Reactions and Applications

Reaction TypeReacting Site(s)Potential Product ClassPotential Application Area
Suzuki Cross-CouplingC3-Br, C5-BrAryl-substituted pyrazinesOrganic Electronics (e.g., OLEDs)
Stille Cross-CouplingC3-Br, C5-BrStannylated or alkyl/aryl-substituted pyrazinesFunctional Materials, Synthetic Intermediates
Buchwald-Hartwig AminationC3-Br, C5-BrDi- or tri-aminopyrazinesMedicinal Chemistry, Ligand Synthesis
Nucleophilic Aromatic SubstitutionC3-Br, C5-BrThioether or alkoxy-substituted pyrazinesAgrochemicals, Pharmaceuticals

General Strategies for Pyrazine Ring System Construction

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Its synthesis is a cornerstone of heterocyclic chemistry, with several reliable methods available.

Condensation Reactions of 1,2-Diketones with Diamines

A classical and widely used method for constructing the pyrazine ring is the condensation reaction between a 1,2-dicarbonyl compound (an α-diketone) and a 1,2-diamine. jlu.edu.cnsciencemadness.orgresearchgate.net This reaction is generally straightforward and proceeds by forming two imine bonds, followed by an oxidation step to yield the aromatic pyrazine ring. acs.org The initial product is often a dihydropyrazine (B8608421), which can be oxidized to the corresponding pyrazine using various oxidizing agents or sometimes by air oxidation. sciencemadness.orgacs.org This method's versatility allows for the synthesis of a wide array of substituted pyrazines by simply varying the substituents on the diketone and diamine precursors. acs.orgum.edu.my

For instance, the reaction of 1,2-diaminobenzene with 1,2-diols (which are oxidized in situ to diketones) can produce quinoxalines, a class of benzo-fused pyrazines. nih.gov

1,2-Diketone Precursor1,2-Diamine PrecursorResulting Pyrazine System
GlyoxalEthylenediamine (B42938)Pyrazine
Diacetyl (2,3-Butanedione)Ethylenediamine2,3-Dimethylpyrazine
BenzilEthylenediamine2,3-Diphenylpyrazine
3,5-Di-tert-butyl-1,2-benzoquinoneNaphthalene-2,3-diamineDiazatetracene derivative jlu.edu.cn

Cyclization Approaches from α-Amino Acid Derivatives

Biomimetically inspired syntheses provide an alternative route to the pyrazine core, often starting from readily available α-amino acids. A key strategy involves the dimerization of α-amino aldehydes, which are generated in situ from their corresponding Cbz-protected amino acid precursors via hydrogenolysis. rsc.org This method facilitates hydrogenolysis, dimerization, and subsequent oxidation to the final 2,5-disubstituted pyrazine in a one-pot operation. rsc.org This approach is particularly useful for synthesizing symmetrically substituted pyrazines and demonstrates a viable biosynthetic pathway. rsc.orgmdpi.com

Pyrrole-Based Enaminone Routes to Pyrrolo[1,2-a]pyrazines

A more specialized strategy involves the synthesis of fused heterocyclic systems containing a pyrazine ring. Pyrrolo[1,2-a]pyrazines can be synthesized through the cyclization of enaminones derived from 2-formylpyrrole. dntb.gov.uamdpi.comnih.gov In this approach, the pyrrole-based enaminones are treated with ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source for the pyrazine ring formation. researchgate.netresearchgate.net This method provides a direct route to this important class of N-fused heterocycles. researchgate.net

Starting MaterialReagentProduct
2-Formylpyrrole-based enaminonesAmmonium Acetate4-Substituted pyrrolo[1,2-a]pyrazines mdpi.com

Synthesis of Halogenated Pyrazines

Once the pyrazine ring is formed, the introduction of halogen substituents is a critical step toward the target molecule. Due to the electron-deficient nature of the pyrazine ring, electrophilic substitution reactions are generally difficult. acs.org However, specific methods have been developed for the effective halogenation of pyrazine and its derivatives.

Direct Halogenation Methods

Direct halogenation of the pyrazine nucleus can be achieved, though it often requires forcing conditions. thieme-connect.de For instance, direct chlorination of pyrazine at elevated temperatures can produce mixtures of mono- and polyhalopyrazines. thieme-connect.de

However, the presence of an activating group, such as an amino group, significantly facilitates halogenation. Aminopyrazines can be readily halogenated under milder conditions. N-Bromosuccinimide (NBS) is a particularly effective reagent for the bromination of aminopyrazines. thieme-connect.de Depending on the stoichiometry of the halogenating agent, mono- or di-halogenation can be achieved with high yields. thieme.de The synthesis of 2-amino-3,5-dibromopyrazine (B131937), a direct precursor to compounds like the target molecule, is accomplished using this method. nih.gov

A study on the halogenation of 2-aminopyrazine (B29847) demonstrated that reaction conditions can be tuned to selectively produce either 2-amino-5-bromopyrazine or 2-amino-3,5-dibromopyrazine in excellent yields. thieme.de

SubstrateHalogenating Agent (Equivalents)ConditionsProductYield (%)Reference
6-(3-fluorophenyl)pyrazin-2-amineNBS (1.1 equiv)DMSO/H₂O, 0°C5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine85% thieme-connect.de
N-cyclobutylpyrazin-2-amineNBS (2.2-2.5 equiv)DMSO/H₂O, 15°CN-cyclobutyl-3,5-dibromopyrazin-2-amine73% thieme-connect.de
N-isopropylpyrazin-2-amineNBS (2.2-2.5 equiv)DMSO/H₂O, 15°C3,5-Dibromo-N-isopropylpyrazin-2-amine85% thieme-connect.de
2-AminopyrazineNBSAcetonitrile, MW2-Amino-3,5-dibromopyrazineExcellent thieme.de

Diazotization-Halogenation Sequences from Aminopyrazines

The Sandmeyer reaction and related diazotization-halogenation sequences provide a classic and reliable method for introducing halogens onto aromatic and heteroaromatic rings by converting an amino group into a diazonium salt, which is then displaced by a halide. While direct halogenation of aminopyrazines is often efficient, the diazotization route offers an alternative, particularly when specific regioselectivity is required or when the starting material is a different aminopyrazine isomer.

Recent advancements have led to photochemical, metal-free Sandmeyer-type halogenations. nih.gov In these methods, arenediazonium salts react with trihalide salts under photochemical conditions to yield aryl halides with high selectivity and yields, avoiding the copper catalysts used in the classical Sandmeyer reaction. nih.gov This approach represents a modern, convenient protocol for the bromination, iodination, and chlorination of diverse aromatic systems, which can be applicable to heteroaromatics like pyrazine. nih.gov

An exploration of the synthetic pathways toward this compound reveals a multifaceted approach, relying on the strategic introduction of bromine, trifluoromethyl, and amine functionalities onto a pyrazine core. This article delves into the specific methodologies for these transformations, focusing on selective bromination, trifluoromethylation, and amination techniques pertinent to the synthesis of this complex heterocyclic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-6-(trifluoromethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2F3N3/c6-2-1(5(8,9)10)12-4(11)3(7)13-2/h(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQZDYMNEPTFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)N)Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728255
Record name 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188929-78-3
Record name 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Functional Group Transformations of 3,5 Dibromo 6 Trifluoromethyl Pyrazin 2 Amine

Reactivity of the C-Br Bonds

The two bromine atoms at the 3- and 5-positions of the pyrazine (B50134) ring are the most reactive sites in 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine. The electron-withdrawing nature of the adjacent trifluoromethyl group and the pyrazine nitrogen atoms decreases the electron density of the ring, thereby activating the C-Br bonds towards nucleophilic attack and oxidative addition in palladium-catalyzed cycles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of this compound. In this two-step addition-elimination mechanism, a nucleophile attacks the electron-deficient pyrazine ring at the carbon bearing a bromine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the bromide ion is expelled, leading to the substituted product. The rate of SNAr reactions is significantly enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group.

While specific examples of SNAr reactions of this compound with oxygen nucleophiles such as alkoxides or phenoxides are not extensively detailed in the available literature, the general reactivity of similar halogenated pyrazines suggests that such transformations are feasible. These reactions would be expected to proceed under basic conditions to generate the corresponding ether derivatives. The regioselectivity of the substitution would likely be influenced by the electronic environment and steric hindrance around the two bromine atoms.

The displacement of bromide ions by nitrogen nucleophiles is a well-established method for the synthesis of various nitrogen-containing heterocyclic compounds. In the case of this compound, reactions with primary and secondary amines would lead to the formation of the corresponding amino-substituted pyrazines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated during the reaction. For instance, the reaction with ethylenediamine (B42938) can lead to the formation of bis-aminopyrazine derivatives. vulcanchem.com

Table 1: Examples of Nucleophilic Aromatic Substitution with Nitrogen Nucleophiles Note: The following table is illustrative of the expected reactivity based on similar compounds, as specific data for this compound is limited.

NucleophileProduct
Ammonia (B1221849)3-Amino-5-bromo-6-(trifluoromethyl)pyrazin-2-amine
Piperidine3-Bromo-5-(piperidin-1-yl)-6-(trifluoromethyl)pyrazin-2-amine
Aniline3-Bromo-5-(phenylamino)-6-(trifluoromethyl)pyrazin-2-amine

Sulfur nucleophiles, such as thiols and thiophenols, are also effective in SNAr reactions with halogenated pyrazines. The reaction of this compound with a thiol in the presence of a base would yield the corresponding thioether. These reactions are valuable for the introduction of sulfur-containing moieties into the pyrazine ring system. For example, treatment with benzyl (B1604629) mercaptan can yield thioether-linked compounds. vulcanchem.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bonds of this compound serve as excellent electrophilic partners in these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.

While direct literature on the Suzuki-Miyaura coupling of this compound is scarce, studies on structurally related bromo-substituted trifluoromethyl-pyrazolo[1,5-a]pyrimidines demonstrate the feasibility of this transformation. In these systems, the C-Br bond readily undergoes Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids to afford the corresponding arylated products in good yields. acs.orgrsc.org The reaction typically employs a palladium catalyst such as PdCl2(PPh3)2 or a more advanced catalyst system like XPhosPdG2, along with a base such as sodium carbonate. rsc.org

Table 2: Representative Suzuki-Miyaura Coupling Reaction Note: The following table illustrates a potential Suzuki-Miyaura coupling reaction based on the reactivity of analogous compounds.

ReactantsCatalystBaseProduct
This compound + Phenylboronic acidPd(PPh3)4Na2CO33-Bromo-5-phenyl-6-(trifluoromethyl)pyrazin-2-amine
Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a robust and widely used cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also often serves as the solvent. wikipedia.org The mild reaction conditions make it suitable for complex molecules and a variety of functional groups.

For this compound, the two bromine atoms serve as effective leaving groups for Sonogashira coupling. The electron-deficient nature of the pyrazine ring enhances the reactivity of the C-Br bonds towards the oxidative addition step in the palladium catalytic cycle. This allows for the introduction of alkynyl substituents at the 3- and/or 5-positions of the pyrazine ring. By controlling the stoichiometry of the alkyne, it is possible to achieve either mono- or di-alkynylation, providing a pathway to a diverse range of derivatives. The reaction is compatible with various functional groups on the terminal alkyne, including alcohols and amines. soton.ac.uk

Table 1: Illustrative Conditions for Sonogashira Coupling on Halogenated Heterocycles

Component Example Condition Role Reference
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Palladium source for the catalytic cycle soton.ac.uk
Co-catalyst Copper(I) iodide (CuI) Activates the terminal alkyne organic-chemistry.orgsoton.ac.uk
Base Triethylamine (Et₃N) or Diethylamine (Et₂NH) Neutralizes the HX byproduct; can act as solvent wikipedia.orgsoton.ac.uk
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) Solubilizes reactants mdpi.com

| Temperature | Room Temperature to Mild Heating (e.g., 65 °C) | Affects reaction rate | wikipedia.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds, typically by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods for C-N bond formation. wikipedia.org

The bromine atoms on this compound are suitable handles for Buchwald-Hartwig amination. This reaction enables the introduction of a wide variety of primary and secondary amines at the 3- and 5-positions of the pyrazine ring. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and can be optimized for specific amine coupling partners. nih.govrsc.org This methodology allows for the synthesis of diverse aminopyrazine derivatives, which are of significant interest in medicinal chemistry. Similar reactions have been successfully applied to other functionalized chloropyrazines. mdpi.com

Table 2: Typical Components for Buchwald-Hartwig Amination

Component Example Reagents Purpose Reference
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ Source of the active Pd(0) catalyst mdpi.comchemspider.com
Ligand BINAP, XPhos, DPEphos Stabilizes the palladium center and facilitates the catalytic cycle mdpi.comchemspider.com
Base NaOtBu, K₂CO₃, or Cs₂CO₃ Promotes deprotonation of the amine and facilitates reductive elimination mdpi.comchemspider.com
Solvent Toluene, Dioxane, or THF Anhydrous, non-protic solvent chemspider.comlibretexts.org

| Temperature | 80–110 °C | Typically requires heating | mdpi.comchemspider.com |

Negishi and Stille Coupling Variants

Beyond Sonogashira and Buchwald-Hartwig reactions, other cross-coupling methods like the Negishi and Stille reactions can be employed to functionalize this compound. These reactions further expand the range of carbon-based substituents that can be introduced onto the pyrazine core.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance and the reactivity of organozinc reagents.

Stille Coupling: This reaction utilizes an organostannane (organotin) reagent to couple with an organic halide in the presence of a palladium catalyst. While concerns about the toxicity of tin byproducts exist, the reaction is very versatile and tolerant of a wide array of functional groups.

For the target compound, both Negishi and Stille couplings can be used to introduce alkyl, vinyl, aryl, and heteroaryl groups at the C3 and C5 positions. The differential reactivity of the halogens in related polyhalogenated pyrazines allows for a modular and stepwise approach to synthesizing complex derivatives.

Table 3: Comparison of Negishi and Stille Coupling Reactions

Feature Negishi Coupling Stille Coupling
Organometallic Reagent Organozinc (R-ZnX) Organostannane (R-SnR'₃)
Catalyst Palladium or Nickel Palladium
Key Advantages High reactivity, good functional group tolerance, less toxic metal byproduct Excellent functional group tolerance, stable and isolable organometallic reagents

| Key Disadvantages | Moisture-sensitive reagents, often prepared in situ | Toxic and difficult-to-remove tin byproducts |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a key feature of the title compound, significantly influencing its electronic properties and metabolic stability. This group is generally characterized by its high chemical inertness due to the strength of the carbon-fluorine bonds. nih.gov Transformations involving the -CF₃ group are challenging and typically require specific and harsh reaction conditions.

Selective Defluorination Reactions

Selective defluorination of a trifluoromethyl group to a difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) group is a difficult transformation. The C-F bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage. Such reactions are rare and not standard synthetic operations. They often require specialized reagents such as strong reducing agents, electrochemical methods, or photoredox catalysis to activate the C-F bond. For an electron-rich system like an aminopyrazine, these harsh conditions may not be compatible with the other functional groups present in the molecule.

Conversion to Other Fluorinated Moieties

The conversion of a trifluoromethyl group into other functionalities (e.g., -COOH, -C(O)R) is generally not feasible through direct transformation due to its extreme stability. Hydrolysis of an aromatic -CF₃ group, for instance, requires severe conditions that would likely decompose the pyrazine ring. While there are specialized methods in fluorine chemistry for such conversions, they are not broadly applicable and would be highly substrate-dependent. The -CF₃ group is typically incorporated as a stable, non-transformable moiety to impart specific properties to the final molecule. mdpi.com

Nucleophilic Attack on the Trifluoromethyl Carbon

The carbon atom of the trifluoromethyl group is highly electron-deficient due to the strong inductive effect of the three fluorine atoms. This makes it theoretically susceptible to nucleophilic attack. However, a successful substitution would require the displacement of a fluoride (B91410) ion, which is a very poor leaving group. Consequently, direct nucleophilic substitution on the -CF₃ carbon is extremely rare. Instead, the potent electron-withdrawing nature of the -CF₃ group primarily serves to activate the pyrazine ring for nucleophilic aromatic substitution at the carbon-bromine bonds.

Table 4: General Reactivity and Stability of the Aromatic Trifluoromethyl Group

Reaction Type Feasibility/Conditions Outcome
Selective Defluorination Very difficult; requires specialized reagents or electrochemical methods. Low-yielding and often unselective conversion to -CHF₂ or -CH₂F.
Conversion (e.g., to -COOH) Extremely difficult; requires harsh, often destructive, conditions (e.g., strong acid/base at high temp). Generally not a viable synthetic route; decomposition of the molecule is likely.

| Nucleophilic Attack | Very rare; fluoride is a poor leaving group. | The -CF₃ group is highly stable towards nucleophiles under typical conditions. |

Reactions of the Primary Amine (–NH2) Group

The primary amine group at the C2 position of the pyrazine ring is a key site for a variety of chemical transformations. Its nucleophilicity is influenced by the electronic effects of the substituents on the ring. The two bromine atoms and the trifluoromethyl group are electron-withdrawing, which is expected to reduce the basicity and nucleophilicity of the amino group compared to unsubstituted 2-aminopyrazine (B29847). However, it remains a reactive center for numerous functionalization reactions.

The primary amine of this compound is expected to readily undergo acylation and sulfonylation reactions. These reactions involve the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl carbon of an acylating or sulfonylating agent, respectively.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base would yield the corresponding N-acyl-3,5-dibromo-6-(trifluoromethyl)pyrazin-2-amine derivatives. The base is required to neutralize the acid byproduct (e.g., HCl) and facilitate the reaction.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) would produce the corresponding sulfonamide. The resulting trifluoromethylated sulfonamides are of interest in medicinal chemistry.

While specific studies on this compound are not extensively documented, the general reactivity of aminopyrazines supports these transformations.

Alkylation: Direct N-alkylation of the primary amine can be challenging to control and may lead to over-alkylation, yielding a mixture of secondary and tertiary amines. However, under carefully controlled conditions using a suitable alkylating agent (e.g., alkyl halides) and a base, mono-alkylation may be achieved. For related 2-aminothiophenes, which also present challenges in N-alkylation, methods utilizing cesium carbonate and tetrabutylammonium (B224687) iodide in DMF have been developed for milder reaction conditions.

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This two-step, often one-pot, process involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate. Subsequent reduction of the imine, typically with a mild reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride, furnishes the corresponding secondary or tertiary amine. This method is widely used in pharmaceutical synthesis due to its efficiency and selectivity. For instance, N-monosubstituted 2-aminopyridines and 2-aminopyrimidines can be prepared in high yields by reacting the corresponding Schiff bases with formic acid.

Diazotization of heterocyclic primary amines, including aminopyrazines, can be a versatile tool for further functionalization. The reaction involves treating the amine with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt.

For aminopyrazines, diazotization can be challenging. Attempts to diazotize aminopyrazine in dilute aqueous media have been reported to be unsuccessful. However, the use of nitrosylsulfuric acid in concentrated sulfuric acid has been shown to effectively convert 2-amino-3-carboxypyrazine to its corresponding hydroxy derivative. The resulting diazonium salt of this compound, being relatively unstable, would be a valuable intermediate. It could undergo various subsequent transformations, such as:

Sandmeyer-type reactions: Displacement of the diazonium group with halides (Cl, Br) or cyanide.

Schiemann reaction: Conversion to the corresponding fluoro-pyrazine derivative.

Hydrolysis: Formation of the corresponding pyrazin-2-ol derivative.

These transformations allow for the introduction of a wide range of substituents at the C2 position, further diversifying the chemical space accessible from this starting material.

The primary amine group of this compound can participate in condensation reactions with various carbonyl compounds. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused heterocyclic systems. The reactivity in such condensations would be influenced by the reaction conditions and the nature of the carbonyl partner.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on the reactions of this compound are not widely available in the current literature. However, the mechanisms of the key transformations of the primary amine group are well-established in organic chemistry.

Acylation and Sulfonylation: These reactions proceed through a nucleophilic acyl substitution mechanism, involving the attack of the amine on the carbonyl or sulfonyl center, followed by the elimination of a leaving group.

Reductive Amination: This involves the initial formation of a hemiaminal, followed by dehydration to an imine, which is then reduced by a hydride source.

Diazotization: The mechanism involves the formation of the nitrosonium ion (NO+) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and elimination of water to yield the diazonium ion.

For multifunctionalized pyrazines, computational studies could provide valuable insights into the reaction mechanisms and the factors governing regioselectivity and chemoselectivity.

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrational modes of the molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them. This provides a molecular "fingerprint" that is unique to the compound's structure.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule as a function of frequency. The resulting spectrum reveals the presence of specific functional groups. For 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine , characteristic absorption bands are expected for the amine (N-H) stretching and bending vibrations, the carbon-nitrogen (C-N) and carbon-carbon (C-C) stretching vibrations of the pyrazine (B50134) ring, and the vibrations associated with the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds of the trifluoromethyl group.

The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The pyrazine ring stretching vibrations would likely appear in the 1400-1600 cm⁻¹ range. The strong C-F stretching vibrations of the trifluoromethyl group are expected to produce intense absorption bands in the 1000-1200 cm⁻¹ region. The C-Br stretching vibrations would be found at lower frequencies, typically below 700 cm⁻¹.

Table 1: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Amine (N-H)Bending1580 - 1650
Pyrazine Ring (C=N, C=C)Stretching1400 - 1600
Trifluoromethyl (C-F)Stretching1000 - 1200
Carbon-Bromine (C-Br)Stretching< 700

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For This compound , Raman spectroscopy would be valuable for observing the symmetric vibrations of the pyrazine ring and the C-Br bonds, which may be weak or absent in the FT-IR spectrum. The combination of both FT-IR and Raman data provides a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Different types of NMR experiments provide information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information about the number and chemical environment of hydrogen atoms in a molecule. For This compound , the primary amine group would give rise to a broad singlet in the ¹H NMR spectrum. The chemical shift of this signal would be dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom in This compound would produce a distinct signal. The carbon atoms of the pyrazine ring would resonate at different chemical shifts due to the varying electronic effects of the bromine, amine, and trifluoromethyl substituents. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H (NH₂)5.0 - 7.0broad singlet
¹³C (C-NH₂)150 - 160singlet
¹³C (C-Br)110 - 130singlet
¹³C (C-CF₃)140 - 150quartet
¹³C (CF₃)115 - 125quartet

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is highly specific for observing fluorine atoms. In This compound , the three fluorine atoms of the trifluoromethyl group are chemically equivalent and would produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this singlet would be characteristic of a CF₃ group attached to an aromatic ring.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity of the molecular structure.

Correlation Spectroscopy (COSY): While not highly informative for this specific molecule due to the lack of proton-proton coupling, in more complex derivatives it would reveal correlations between coupled protons.

Heteronuclear Single Quantum Coherence (HMQC): This experiment would show correlations between directly bonded protons and carbons. For instance, it could confirm the assignment of the amine protons to the carbon atom bearing the amino group, if the proton signal is sufficiently resolved.

Heteronuclear Multiple Bond Correlation (HMBC): This is a crucial technique for this compound as it reveals long-range couplings (typically over two or three bonds) between protons and carbons. HMBC would be used to definitively assign the ¹³C signals of the pyrazine ring by observing correlations from the amine protons to the adjacent carbon atoms. For example, the amine protons would be expected to show correlations to the carbon atom to which they are attached (C2) and the adjacent carbon at position 3. This information is vital for confirming the substitution pattern on the pyrazine ring.

By integrating the data from these complementary spectroscopic methodologies, a complete and unambiguous structural assignment for This compound can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the precise molecular formula of this compound. This technique is capable of measuring mass with very high accuracy, which allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Isotope Calculated Mass (m/z)
C₅H₂Br₂F₃N₃ [M+H]⁺ with ⁷⁹Br, ⁷⁹Br 319.8625
[M+H]⁺ with ⁷⁹Br, ⁸¹Br 321.8605
[M+H]⁺ with ⁸¹Br, ⁸¹Br 323.8584

Note: This table represents theoretical values. Actual experimental data is not publicly available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would be suitable if the compound is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide the mass spectrum of the eluted compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, likely showing losses of bromine atoms, the trifluoromethyl group, or parts of the pyrazine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that separates compounds in a liquid phase before they are introduced into the mass spectrometer. This method is particularly useful for compounds that are not suitable for GC-MS due to low volatility or thermal instability. For this compound, LC-MS would provide information on its molecular weight and purity. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) would depend on the compound's polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis on this compound, a single crystal of suitable quality would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the precise positions of each atom in the crystal lattice. This would provide unambiguous confirmation of the compound's structure, including bond lengths, bond angles, and intermolecular interactions.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions and angles of the unit cell
Volume (V) Volume of the unit cell
Z Number of molecules per unit cell
Calculated Density (ρ) Density of the crystal

Note: This table is a representation of the type of data obtained from an X-ray crystallography experiment. No published crystallographic data for this specific compound has been found.

Computational and Theoretical Investigations of 3,5 Dibromo 6 Trifluoromethyl Pyrazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, offering a deep understanding of the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is often employed to predict the properties of molecules with a good balance of accuracy and computational cost.

Ab Initio and Semi-Empirical Methods

Ab Initio Methods : These are highly accurate but computationally expensive methods that are based on first principles, without the use of experimental data. They could be used to provide a more precise description of the electronic structure of 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine.

Semi-Empirical Methods : These methods use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be used for larger molecules or for preliminary studies.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences the molecule's properties and interactions. The primary focus of such an analysis is the rotation around the C-N bond of the amine group and the C-C bond of the trifluoromethyl group.

Rotational Barriers and Stable Conformers: The planarity of the pyrazine (B50134) ring is a key feature. However, the rotation of the exocyclic amine (-NH2) and trifluoromethyl (-CF3) groups introduces the possibility of different conformers. Computational studies on similar aminopyrazines and aminopyridines suggest that the amine group protons lie slightly out of the plane of the aromatic ring in the lowest energy conformation. The rotational barrier for the amine group is influenced by steric hindrance from the adjacent bromine atom and electronic effects.

For the trifluoromethyl group, rotation around the C-CF3 bond is generally expected to have a low energy barrier. However, steric crowding due to the neighboring bromine atom can influence the preferred orientation of the fluorine atoms. The most stable conformer would likely position the fluorine atoms to minimize steric clash with the bulky bromine substituent.

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in solution or in a crystalline state. While specific MD studies on this compound are not readily available in the literature, simulations on related molecules like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) demonstrate how these methods can predict material properties under varying conditions of pressure and temperature. researchgate.net For the title compound, MD simulations could elucidate:

Solvation Effects: How solvent molecules arrange around the solute and influence its conformational preferences.

Intermolecular Interactions: The nature and strength of hydrogen bonding and other non-covalent interactions in the condensed phase. For instance, studies on the related compound 3,5-Dibromo-6-methylpyridin-2-amine have shown the presence of N—H...N hydrogen bonds forming inversion dimers in the crystal lattice. researchgate.net

Vibrational Dynamics: The motion of atoms and functional groups over time, which is related to the molecule's spectroscopic properties.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) are invaluable for structure elucidation. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F), one can predict the corresponding chemical shifts.

¹H NMR: The chemical shift of the amine protons would be sensitive to their hydrogen-bonding environment and the electronic nature of the pyrazine ring.

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazine ring would be influenced by the electronegative substituents (Br, CF3, NH2). The carbon of the trifluoromethyl group would exhibit a characteristic quartet in the proton-coupled spectrum due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine nuclei of the CF3 group are expected to show a singlet in the proton-decoupled spectrum. Its chemical shift provides information about the electronic environment of the trifluoromethyl group.

¹⁵N NMR: The chemical shifts of the pyrazine and amine nitrogen atoms would reflect the electron density at these positions.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and corresponding intensities. This allows for the assignment of experimental IR bands to specific vibrational modes of the molecule. Key predicted vibrational frequencies for this compound would include:

N-H stretching vibrations of the amine group.

C-F stretching vibrations of the trifluoromethyl group.

Stretching and bending vibrations of the pyrazine ring.

C-Br stretching vibrations.

A study on a related spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivative containing a trifluoromethyl group identified characteristic IR bands for N-H, C=O, and C-F vibrations, demonstrating the utility of this technique. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by determining the energies and oscillator strengths of electronic transitions. The predicted λmax values would correspond to π → π* and n → π* transitions within the substituted pyrazine system.

Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a compound with its reactivity or biological activity. For this compound, QSAR studies could be employed to predict its reactivity in various chemical reactions.

Molecular Descriptors: A range of molecular descriptors would be calculated to build a QSAR model. These can be categorized as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO gap. These descriptors are crucial for predicting reactivity in electrophilic and nucleophilic reactions.

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors. These are important for understanding how the size and shape of the molecule affect its reactivity.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms within the molecule.

Predicting Reactivity: By developing a QSAR model based on a training set of related pyrazine derivatives with known reactivity data, one could predict the reactivity of this compound. For example, the model could predict its susceptibility to nucleophilic aromatic substitution at the bromine positions or electrophilic attack on the pyrazine ring. The electron-withdrawing nature of the trifluoromethyl and bromine substituents would significantly influence the electron density distribution and, consequently, the reactivity of the pyrazine ring.

Analysis of Aromaticity and Electronic Delocalization

The aromaticity of the pyrazine ring in this compound is a key determinant of its stability and reactivity. Computational methods can quantify the degree of aromaticity and visualize the electronic delocalization.

Aromaticity Indices: Several computational indices are used to assess aromaticity:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring. A negative NICS value is indicative of an aromatic system with diatropic ring currents.

Aromatic Stabilization Energy (ASE): ASE is calculated as the energy difference between the cyclic conjugated system and an appropriate acyclic reference compound. A positive ASE indicates aromatic stabilization.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length alternation around the ring. A HOMA value close to 1 suggests a high degree of aromaticity.

Electronic Delocalization: The extent of π-electron delocalization can be analyzed using various techniques:

Molecular Orbital Analysis: Visualization of the HOMO and LUMO can reveal the distribution of electron density and the regions most susceptible to electrophilic and nucleophilic attack.

Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM): These methods provide a detailed topological analysis of the electron density, allowing for the characterization of chemical bonds and the visualization of electron delocalization pathways within the molecule.

The interplay of the electron-donating amine group and the electron-withdrawing trifluoromethyl and bromine substituents is expected to result in a complex pattern of electron density distribution across the pyrazine ring, which can be thoroughly investigated through these computational approaches.

Advanced Applications in Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of multiple reactive sites on the 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine molecule renders it a highly adaptable building block for the construction of intricate molecular architectures. The bromine atoms at the 3 and 5 positions are particularly amenable to various cross-coupling reactions, while the amino group can be involved in cyclization and other functional group transformations. The electron-withdrawing nature of the trifluoromethyl group further influences the reactivity of the pyrazine (B50134) ring, making it a key component in the design of novel organic compounds.

Precursor for Heterocyclic Systems and Fused Rings

The synthesis of fused heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science, as these structures often exhibit unique biological activities and physical properties. Halogenated nitrogen heterocycles, such as this compound, are valuable precursors for constructing these complex ring systems. The two bromine atoms can be sequentially or simultaneously replaced through various synthetic methodologies to build additional rings onto the pyrazine core.

For instance, the synthesis of 1,2,3-triazolo[4,5-b]pyrazines can be achieved from diaminopyrazines, which can be conceptually derived from the dibromo precursor by substitution reactions. mdpi.com The general strategy involves the substitution of the bromine atoms with nitrogen-containing nucleophiles, followed by intramolecular cyclization to form the fused triazole ring. While direct examples utilizing this compound are not extensively documented in publicly available literature, the established reactivity of similar dihalogenated pyrazines provides a strong basis for its potential in this area.

The trifluoromethyl group at the 6-position is a critical feature, as it can significantly influence the electronic properties and metabolic stability of the resulting fused heterocyclic compounds. The synthesis of various fluorine-containing heterocycles, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d] vulcanchem.comcymitquimica.comrsc.orgtriazines, from functionalized trifluoromethylpyridines highlights the importance of such building blocks in accessing novel chemical space. nih.gov

Table 1: Potential Fused Heterocyclic Systems Derivable from this compound

Fused Ring SystemPotential Synthetic StrategyKey Features of Precursor
Pyrazolo[3,4-b]pyrazinesReaction with hydrazine (B178648) derivatives followed by cyclization.Two reactive bromine atoms for substitution.
Imidazo[1,2-a]pyrazinesReaction with α-amino ketones or related synthons.Amino group for initial condensation and bromine for cyclization.
PteridinesMulti-step synthesis involving condensation with dicarbonyl compounds or their equivalents.Densely functionalized pyrazine core.
Thieno[2,3-b]pyrazinesReaction with sulfur-containing nucleophiles followed by intramolecular cyclization.Electrophilic carbon centers due to bromine and CF3 group.

Scaffold for Multi-Functionalized Molecules

A molecular scaffold is a core structure upon which a variety of functional groups can be appended to create a library of compounds with diverse properties. The this compound molecule is an excellent candidate for such a scaffold due to its multiple points of diversification.

The two bromine atoms can be selectively addressed in cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. The amino group can be acylated, alkylated, or used as a handle for further functionalization. This multi-faceted reactivity allows for the systematic modification of the molecule to explore structure-activity relationships in medicinal chemistry or to fine-tune the properties of functional materials. nih.gov

The pyrazolo[1,5-a]pyrimidine (B1248293) and imidazo[1,5-a]pyrazine (B1201761) scaffolds, which are structurally related to potential derivatives of the title compound, have been extensively used in the design of kinase inhibitors and other therapeutic agents. nih.gov This underscores the potential of the this compound scaffold in the development of new drug candidates. The synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives as potent inhibitors of drug-resistant bacteria further illustrates the value of incorporating trifluoromethyl groups into heterocyclic scaffolds. mdpi.com

Materials Science and Optoelectronics Research

The unique electronic properties of the pyrazine ring, particularly when substituted with electron-withdrawing groups like trifluoromethyl, make this compound an intriguing candidate for applications in materials science and optoelectronics.

Integration into π-Conjugated Systems for Organic Semiconductors

Pyrazine-based materials are of considerable interest for their potential use in organic electronic devices due to the electron-deficient nature of the pyrazine ring. rsc.org This property makes them suitable for the development of n-type organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

The bromine atoms on this compound can serve as reactive handles to incorporate the pyrazine unit into larger π-conjugated systems through polymerization reactions, such as Suzuki or Stille polycondensation. The resulting polymers would benefit from the electron-accepting properties of the trifluoromethylated pyrazine core, potentially leading to materials with high electron mobility. The synthesis of pyrazinacene conjugated polymers, which are composed of linearly fused pyrazine units, has been reported as a novel class of stable n-type materials. nih.gov This demonstrates the promise of pyrazine-based building blocks in creating advanced organic electronic materials.

Development of New Functional Organic Materials

The versatility of this compound as a building block extends to the development of a wide range of functional organic materials. By carefully selecting the reaction partners, materials with tailored properties such as specific absorption and emission wavelengths, thermal stability, and electrochemical behavior can be designed and synthesized.

The incorporation of fluorine-containing moieties is a well-established strategy to enhance the performance and stability of organic materials. The trifluoromethyl group in the title compound can improve properties such as solubility, volatility, and resistance to oxidative degradation. These attributes are highly desirable for materials intended for use in electronic devices and other advanced applications.

Applications in Non-Linear Optics (NLO) Research

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data processing. researchgate.net The NLO response of a molecule is often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

Agrochemical Research (Synthetic Aspects)

The compound this compound serves as a versatile building block in the synthesis of complex molecules for agrochemical applications. The strategic placement of two bromine atoms, an amine group, and a trifluoromethyl group on the pyrazine core offers multiple reaction sites for constructing novel and diverse chemical scaffolds. The trifluoromethyl moiety is particularly significant in agrochemical design, as it can enhance metabolic stability, binding affinity, and lipophilicity of the final product. nih.govresearchoutreach.orgacs.org

The development of new agrochemical scaffolds from this compound relies heavily on well-established cross-coupling and substitution reactions. The two bromine atoms at the C3 and C5 positions are excellent leaving groups, enabling sequential and site-selective functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for creating new carbon-carbon bonds. rsc.orgmdpi.com By reacting the dibromo-pyrazine with various aryl or heteroaryl boronic acids, a wide array of substituted pyrazine derivatives can be synthesized. rsc.orgresearchgate.netnih.gov The differential reactivity of the two bromine atoms, influenced by the electronic effects of the adjacent amine and trifluoromethyl groups, can potentially allow for selective, stepwise introduction of different substituents. For instance, one bromine atom could be selectively coupled under a specific set of conditions, followed by a second coupling at the other bromine position with a different boronic acid, leading to asymmetrically substituted pyrazines.

Nucleophilic aromatic substitution (SNAr) provides another powerful method for derivatization. nih.gov The electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethyl group, facilitates the displacement of the bromine atoms by various nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of diverse functional groups that can be crucial for the biological activity of the resulting agrochemical.

The efficacy of an agrochemical is determined by its interaction with a specific biological target. The structure of this compound offers distinct opportunities to chemically modulate these interactions.

Trifluoromethyl Group: The -CF₃ group is a key modulator of biological activity. Its strong electron-withdrawing nature can alter the electronics of the pyrazine ring, influencing pKa and hydrogen bonding capabilities. Furthermore, it often increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes to reach its target site. nih.govresearchgate.net The metabolic stability of the molecule is also frequently enhanced, as the C-F bond is resistant to enzymatic cleavage. nih.gov

Amine Group: The primary amine at the C2 position is a critical site for forming hydrogen bonds with amino acid residues in a target protein. It can be acylated, alkylated, or used as a handle to attach other functional groups, thereby probing the binding pocket and optimizing interactions.

Halogen Atoms: The bromine atoms at C3 and C5 are not just synthetic handles; they can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target, which can contribute to binding affinity. Replacing these bromine atoms with different substituents via the synthetic methods described above allows for a systematic exploration of the structure-activity relationship (SAR). By varying the size, polarity, and electronic properties of the groups at these positions, the molecule can be tailored to fit precisely into the active site of a target enzyme or receptor. For example, pyrazines are known to play a role in the chemical communication systems of insects, and modifying the pyrazine scaffold could lead to novel and specific pest management agents. researchgate.net

Analytical Chemistry Reagents and Derivatization Strategies

In analytical chemistry, derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for a given analytical method, such as chromatography or mass spectrometry. researchgate.netlibretexts.org This can enhance detectability, improve chromatographic separation, or increase volatility. psu.edu While direct studies on this compound as a derivatizing agent are not prevalent, its structural features suggest potential applications in this field.

For mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), derivatization can significantly improve sensitivity. nih.gov Reagents containing fluorine atoms are often used for this purpose because they are strongly electron-withdrawing, which can enhance ionization efficiency and lead to characteristic fragmentation patterns. dtic.milnih.gov

This compound could theoretically be employed as a derivatizing agent for analytes containing functional groups like carboxylic acids. The primary amine of the pyrazine could be coupled with the carboxylic acid of an analyte (using a coupling agent like a carbodiimide) to form a stable amide bond. The resulting derivative would incorporate the trifluoromethyl group and two bromine atoms, serving as a unique mass tag. This would be particularly useful for enhancing the detection of the original analyte in complex matrices. The presence of multiple fluorine and bromine atoms would generate a distinct isotopic pattern, aiding in identification and quantification. Reagents such as 3,5-bis-(trifluoromethyl)phenyl isothiocyanate have been successfully used to derivatize biogenic amines for enhanced LC-MS/MS detection, demonstrating the utility of trifluoromethyl groups in this context. nih.gov

In High-Performance Liquid Chromatography (HPLC), derivatization is often performed to introduce a chromophore or fluorophore, enabling sensitive UV-Visible or fluorescence detection for analytes that lack these properties. researchgate.netmdpi.com

The pyrazine ring system in this compound is a chromophore that absorbs UV light. By reacting it with a target analyte (for example, an aldehyde or ketone to form an imine, or a carboxylic acid to form an amide), the pyrazine moiety can be attached, allowing the derivative to be detected by a UV detector. nih.gov Furthermore, the highly halogenated and fluorinated nature of the molecule would significantly alter the polarity of the analyte, which can be exploited to improve its retention and separation characteristics in reversed-phase HPLC. libretexts.org The introduction of fluorine-containing groups is a known strategy to enhance the response of certain detectors and improve chromatographic behavior. dtic.mil

Corrosion Inhibition Research

The protection of metals from corrosion is a significant industrial challenge, and the use of organic compounds as corrosion inhibitors is a common and effective strategy. nih.gov Nitrogen-containing heterocyclic compounds are particularly effective because the nitrogen atoms can coordinate with the metal surface, and the π-electrons of the aromatic ring can interact with the vacant d-orbitals of the metal, leading to strong adsorption and the formation of a protective film. ijcsi.proelsevierpure.comekb.eg

Pyrazine and its derivatives have been identified as effective corrosion inhibitors for various metals, including steel, in acidic environments. aidic.itcetjournal.itresearchgate.netscispace.comresearchgate.net The mechanism of inhibition is primarily through the adsorption of the pyrazine molecules onto the metal surface, which blocks the active sites for corrosion. These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. cetjournal.itresearchgate.net

The molecular structure of this compound contains several features that suggest it could be an effective corrosion inhibitor:

Nitrogen Heteroatoms: The two nitrogen atoms within the pyrazine ring and the nitrogen of the exocyclic amine group serve as active centers for adsorption onto the metal surface.

π-Electron System: The aromatic pyrazine ring provides π-electrons that can interact with the metal surface, strengthening the adsorption bond.

Substituent Effects: The substituents on the ring influence the electron density distribution and thus the strength of the interaction. The electron-withdrawing trifluoromethyl group and bromine atoms can affect the adsorption mechanism. nih.govscilit.com While electron-donating groups often enhance inhibition, electron-withdrawing groups can also contribute by influencing the molecule's orientation and interaction with the surface. nih.govresearchgate.net The presence of these bulky groups can also increase the surface area covered by each adsorbed molecule, further contributing to the protective barrier.

Investigation of Surface Adsorption Mechanisms

The study of how molecules like this compound adsorb onto metal surfaces is crucial for applications such as corrosion inhibition. The mechanism of this adsorption can be elucidated through various adsorption isotherm models, which describe the equilibrium between the inhibitor molecules in solution and those adsorbed on the metal surface. Commonly employed models include the Langmuir and Freundlich isotherms. researchgate.net

The Langmuir isotherm model assumes the formation of a monolayer of the inhibitor on the metal surface, with no interaction between the adsorbed molecules. youtube.com The adsorption of pyrazine derivatives on steel has been shown to often follow the Langmuir isotherm. researchgate.net Conversely, the Freundlich isotherm is an empirical model that can be applied to multilayer adsorption on a heterogeneous surface. researchgate.net The successful application of both Langmuir and Freundlich isotherms to some pyrazine derivatives suggests that their adsorption can be a complex process involving a monolayer with heterogeneous surface interactions. researchgate.net

The nature of the interaction between the inhibitor and the metal surface can be further understood by calculating the Gibbs free energy of adsorption (ΔG°ads). This thermodynamic parameter helps to distinguish between physisorption (physical adsorption) and chemisorption (chemical adsorption). Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, which involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface. jetir.org Values of ΔG°ads around -40 kJ/mol or more negative suggest chemisorption, where a coordinate-type bond is formed through charge sharing or transfer from the inhibitor molecules to the metal surface. nih.gov For pyrazine derivatives, both physisorption and chemisorption mechanisms have been observed, and in some cases, a mixed-type adsorption occurs. researchgate.net

Below is an interactive data table summarizing the typical parameters derived from adsorption isotherm studies of corrosion inhibitors.

Adsorption Isotherm ModelKey ParametersInterpretation of Parameters
Langmuir Kads (Adsorption equilibrium constant)A higher Kads value indicates stronger adsorption and better inhibition efficiency.
R² (Correlation coefficient)A value close to 1 suggests a good fit of the experimental data to the Langmuir model.
Freundlich Kf (Freundlich constant)Related to the adsorption capacity.
n (Adsorption intensity)A value of 1/n between 0 and 1 indicates favorable adsorption.
Thermodynamic ΔG°ads (Gibbs free energy of adsorption)Negative values indicate spontaneous adsorption. Values around -20 kJ/mol suggest physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.

Theoretical Modeling of Inhibition Efficiency

Theoretical modeling, particularly using quantum chemical calculations based on Density Functional Theory (DFT), has become a powerful tool for predicting and understanding the inhibition efficiency of molecules like this compound. gsconlinepress.comsciencetechindonesia.com DFT allows for the calculation of various molecular and electronic properties, known as quantum chemical parameters, which correlate with the inhibitor's ability to adsorb onto a metal surface and prevent corrosion. ampp.org

Key quantum chemical parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the unoccupied d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. researchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of the molecule. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface. researchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally translates to better inhibition efficiency. researchgate.net

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface, potentially leading to increased inhibition efficiency. researchgate.net

Electronegativity (χ): This parameter measures the tendency of a molecule to attract electrons.

Global Hardness (η) and Softness (σ): Hardness is the resistance to charge transfer, while softness is the reciprocal of hardness. Softer molecules are generally more reactive and better corrosion inhibitors. researchgate.net

Fraction of Electrons Transferred (ΔN): This value indicates the number of electrons transferred from the inhibitor to the metal surface. researchgate.net

For pyrazine derivatives, studies have shown that their inhibition efficiencies are influenced by parameters such as ELUMO, dipole moment, and molecular volume. kfupm.edu.sa Theoretical studies on substituted pyrazines, such as 2-amino-5-bromopyrazine, have successfully used DFT to calculate these parameters and correlate them with experimentally observed inhibition performance. researchgate.net These computational approaches provide valuable insights into the inhibitor/surface interactions and serve as a cost-effective method for screening and designing new, more effective corrosion inhibitors. researchgate.net

The following interactive data table outlines the key quantum chemical parameters and their general correlation with corrosion inhibition efficiency.

Quantum Chemical ParameterSymbolGeneral Correlation with Inhibition Efficiency
Energy of the Highest Occupied Molecular OrbitalEHOMOHigher values are generally associated with better inhibition.
Energy of the Lowest Unoccupied Molecular OrbitalELUMOLower values can indicate better inhibition.
Energy GapΔESmaller values typically correlate with higher inhibition efficiency.
Dipole MomentμHigher values can lead to stronger adsorption and better inhibition.
Global HardnessηLower values (i.e., softer molecules) are generally preferred for better inhibition.
Global SoftnessσHigher values are indicative of a better inhibitor.
Fraction of Electrons TransferredΔNIndicates the tendency of electron donation from the inhibitor to the metal.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Begin with halogenation of a pre-functionalized pyrazine core. For bromination, use N-bromosuccinimide (NBS) in DMF under controlled temperatures (0–25°C). Introduce the trifluoromethyl group via nucleophilic substitution using CuI/1,10-phenanthroline catalysis in DMSO at 80–100°C. Protect the amine group with Boc anhydride (Boc₂O) in THF/triethylamine to prevent side reactions . Purify intermediates via flash chromatography (PE:DCM gradients) and confirm structures using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

  • Methodology : Grow single crystals via slow evaporation in ethanol/water mixtures. Collect X-ray diffraction data using a Bruker D8 Venture diffractometer. Refine structures using SHELXL (for small molecules) or SHELXS (for phase determination), accounting for heavy atoms (Br) and anisotropic displacement parameters. Validate hydrogen bonding and halogen interactions using Olex2 or Mercury software .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the pyrazine ring?

  • Methodology : Use 19^{19}F NMR to confirm trifluoromethyl substitution (δ ≈ -60 to -70 ppm). IR spectroscopy identifies N-H stretches (3300–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹). Compare experimental UV-Vis spectra (λmax in acetonitrile) with TD-DFT computational models to correlate electronic transitions with substituent electronic effects .

Advanced Research Questions

Q. How do bromine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Screen Pd catalysts (e.g., Pd(PPh₃)₄, XPhos Pd G3) with aryl boronic acids in THF/H₂O. Monitor reaction progress via TLC/GC-MS. The electron-withdrawing nature of Br and CF₃ groups reduces electron density on the pyrazine ring, requiring higher catalyst loadings (5–10 mol%) and elevated temperatures (80–110°C). Optimize ligand choice (e.g., SPhos) to enhance coupling efficiency .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodology : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (PDB ID: e.g., 2JIU for EGFR kinase). Parameterize the compound’s electrostatic potential using DFT (B3LYP/6-311+G(d,p)). Validate docking poses with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability and hydrogen-bonding interactions with catalytic residues .

Q. How does the compound behave in coordination chemistry, and what supramolecular architectures can it form?

  • Methodology : React with Cu(I)Br or AgNO₃ in acetonitrile/MeOH to form coordination polymers. Analyze crystal packing via X-ray diffraction to identify Br···N halogen bonds and NH···Br hydrogen bonds. Use topological analysis (TOPOS) to classify network dimensionality (1D chains vs. 2D sheets). Compare with chloro-substituted analogs to assess halogen size effects on lattice stability .

Q. What strategies mitigate dehalogenation side reactions during functionalization?

  • Methodology : Employ mild bases (K₂CO₃ instead of NaOH) to minimize base-induced debromination. Use low-temperature (-78°C) lithiation (e.g., LDA) for directed ortho-metalation. Alternatively, protect the amine with a stable group (e.g., acetyl) before halogenation to reduce electron-deficient ring activation .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports 96% yield for Boc-protected pyrazine analogs, while notes challenges in trifluoromethyl incorporation (yields ~50–70%). Resolution: Optimize trifluoromethylation via flow chemistry for better mixing and heat transfer.
  • Crystallographic Refinement : SHELXL may struggle with heavy atoms (Br); use twin refinement (SHELXT) for high-symmetry space groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.